molecular formula C27H20N4O4S B11784108 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B11784108
M. Wt: 496.5 g/mol
InChI Key: RLAXPNSSRMPTKB-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyridine ring, introduction of the cyano and methoxy groups, and subsequent thiolation and acetamide formation. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in studying biological pathways.

    Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: The compound might be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, potentially affecting cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds might include other pyridine derivatives or compounds with cyano, methoxy, and nitrophenyl groups. The uniqueness of this compound lies in its specific arrangement of these groups, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C27H20N4O4S

Molecular Weight

496.5 g/mol

IUPAC Name

2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C27H20N4O4S/c1-35-22-13-7-18(8-14-22)23-15-25(19-5-3-2-4-6-19)30-27(24(23)16-28)36-17-26(32)29-20-9-11-21(12-10-20)31(33)34/h2-15H,17H2,1H3,(H,29,32)

InChI Key

RLAXPNSSRMPTKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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